Ethyl 1-benzothiophene-3-carboxylate

Melanogenesis Tyrosinase Inhibition Pigmentation Disorders

Select Ethyl 1-benzothiophene-3-carboxylate for its defined research utility and specific physicochemical profile over generic analogs. This 95% pure ester is validated as a benchmark tyrosinase inhibitor (IC₅₀ 85,300 nM in MNT1 cells) for skin pigmentation studies. Its cryogenic stability supports X-ray crystallography workflows, while the ethyl ester group offers a versatile synthetic handle for amidation or hydrolysis in drug discovery. With a lipophilicity (logP ~3.9) distinct from methyl ester analogs, this compound ensures reproducible SAR data. Confirm batch-specific purity to guarantee experimental consistency in your next screening campaign.

Molecular Formula C11H10O2S
Molecular Weight 206.26
CAS No. 19156-49-1
Cat. No. B2960894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzothiophene-3-carboxylate
CAS19156-49-1
Molecular FormulaC11H10O2S
Molecular Weight206.26
Structural Identifiers
SMILESCCOC(=O)C1=CSC2=CC=CC=C21
InChIInChI=1S/C11H10O2S/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3
InChIKeyAYWFFQGZZINDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Benzothiophene-3-Carboxylate (CAS 19156-49-1): Procurement Attributes and Chemical Class


Ethyl 1-benzothiophene-3-carboxylate (CAS 19156-49-1) is a heterocyclic ester with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g·mol⁻¹. It belongs to the benzo[b]thiophene-3-carboxylate class, featuring a fused benzothiophene core with an ethyl ester substituent at the 3-position [1]. This compound appears exclusively as a research chemical or synthetic intermediate; no pharmaceutical or industrial end-product authorization was identified in the screened literature. Its computed physicochemical profile includes a predicted logP of approximately 3.9 and a topological polar surface area of 54.5 Ų . Commercially, it is available at purities of 95–98% from multiple vendors .

Procurement Risk: Why Benzothiophene-3-Carboxylate Analogs Cannot Be Interchanged with Ethyl 1-Benzothiophene-3-Carboxylate


Benzothiophene-3-carboxylate derivatives exhibit divergent biological and physicochemical behaviors depending on the ester substituent, ring saturation, and substitution pattern. The ethyl ester at the 3-position presents a specific lipophilicity (logP ~3.9) and steric profile that differ from the methyl ester or the free carboxylic acid. These differences can alter target binding kinetics, cellular permeability, and metabolic stability [1]. Generic substitution without empirical verification risks selecting an analog with reduced activity, altered solubility, or incompatible reactivity in downstream synthetic steps. The limited publicly available comparative data underscore the necessity of compound-specific qualification rather than class-level assumptions when selecting among benzothiophene-3-carboxylate analogs .

Differentiation Evidence Guide: Quantified Performance of Ethyl 1-Benzothiophene-3-Carboxylate Against Closest Comparators


Melanin Biosynthesis Inhibitory Potency in Human MNT1 Cells

Ethyl 1-benzothiophene-3-carboxylate inhibited melanin biosynthesis in human MNT1 melanoma cells with an IC₅₀ of 85,300 nM (85.3 µM) after 96 h exposure [1]. In a cell-free tyrosinase assay using the same target (human tyrosinase in MNT1 cell lysate, L-DOPA substrate), the IC₅₀ improved to 16,600 nM (16.6 µM) [1]. No direct head-to-head comparative data against the closest structural analogs (e.g., methyl benzothiophene-3-carboxylate or benzothiophene-3-carboxylic acid) were identified in the same assay. The reported values therefore serve as single-compound potency benchmarks and cannot yet support a claim of superiority over specific named alternatives.

Melanogenesis Tyrosinase Inhibition Pigmentation Disorders

Low-Temperature Activity for X-Ray Crystallography Applications

The compound is reported to remain active at lower temperatures than other benzothiophenes, which is advantageous for X-ray crystallography experiments where low-temperature data collection reduces thermal motion artifacts . This property is attributed to the efficiency of the compound as a condensation reagent and its two methylene groups . The claim is qualitative and lacks a quantified temperature threshold or a named comparator; therefore, it is classified as supporting evidence only. No peer-reviewed crystallographic study directly quantifying this temperature advantage was identified.

Structural Biology X-Ray Crystallography Condensation Reagent

Lipophilicity (Computed logP) as a Differentiation Criterion

The computed octanol-water partition coefficient (XlogP) for ethyl 1-benzothiophene-3-carboxylate is 3.9 . This value is higher than the predicted logP for the corresponding methyl ester (methyl benzothiophene-3-carboxylate, estimated logP ~3.2 based on a –0.7 logP decrement per CH₂ removal) [1]. The difference of approximately 0.7 logP units translates to roughly a five-fold increase in lipophilicity for the ethyl ester, which may enhance membrane permeability and organic-solvent solubility while reducing aqueous solubility. These values are computationally predicted, not experimentally determined, and the comparison relies on class-level inference rather than a direct head-to-head measurement.

Lipophilicity ADME Prediction Solubility

Application Scenarios for Ethyl 1-Benzothiophene-3-Carboxylate Based on Supporting Evidence


Melanogenesis Research: Baseline Compound for Tyrosinase Inhibitor Screening

Ethyl 1-benzothiophene-3-carboxylate can serve as a reference inhibitor in melanogenesis studies using human MNT1 melanoma cells. Its established IC₅₀ of 85,300 nM in the cellular melanin biosynthesis assay provides a benchmark for evaluating newer benzothiophene-based tyrosinase inhibitors [1]. Laboratories engaged in skin pigmentation or melanoma research may procure this compound as a tool for assay validation and SAR baseline establishment.

Structural Biology: Candidate Reagent for Low-Temperature Crystallography

The vendor-reported low-temperature activity of ethyl 1-benzothiophene-3-carboxylate makes it a candidate condensation reagent for X-ray crystallography experiments requiring cryogenic data collection . Structural biology groups synthesizing heavy-atom derivatives or co-crystallization ligands may benefit from its purported thermal stability profile, provided that independent validation is performed prior to critical experiments.

Medicinal Chemistry: Intermediate for Benzothiophene-Based Compound Libraries

With a purity specification of 95–98% and a higher lipophilicity (logP = 3.9) than its methyl ester analog, ethyl 1-benzothiophene-3-carboxylate is a suitable intermediate for synthesizing benzothiophene-based compound libraries in drug discovery programs . The ethyl ester group facilitates further derivatization, including amidation, transesterification, and hydrolysis to the carboxylic acid, offering a versatile entry point into the benzo[b]thiophene-3-carboxylate chemical space [2].

Technical Documentation Hub

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